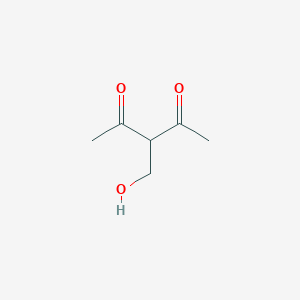
3-(Hydroxymethyl)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)pentane-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Building Block for Complex Molecules
One of the primary applications of 3-(Hydroxymethyl)pentane-2,4-dione is its use as a building block in the synthesis of more complex organic molecules. It can undergo various reactions such as:
- Condensation Reactions : The compound can react with aldehydes and ketones to form larger diketones or polyfunctional compounds.
- Cyclization Reactions : It can participate in cyclization processes to form cyclic structures that are essential in pharmaceuticals.
Case Study: Synthesis of Novel Diketones
A study demonstrated the successful use of this compound in synthesizing novel diketones via condensation with various aldehydes. The resulting compounds exhibited significant biological activity, indicating potential for drug development .
Antimicrobial and Antitumor Activity
Research has indicated that derivatives of diketones like this compound exhibit antimicrobial and antitumor properties. These properties make them candidates for drug development.
Table 1: Biological Activity of Diketone Derivatives
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Diketone Derivative A | Antitumor | |
| Diketone Derivative B | Antimicrobial |
Case Study: Antitumor Activity
In a recent study, derivatives synthesized from this compound were tested for their cytotoxic effects on cancer cell lines. Results showed a significant reduction in cell viability, suggesting potential as chemotherapeutic agents .
Use in Polymer Chemistry
The compound has also been explored for its role in polymer chemistry. It is utilized as a monomer or co-monomer in the synthesis of polymers with specific properties such as enhanced thermal stability or improved mechanical strength.
Table 2: Polymer Applications
| Polymer Type | Role of this compound | Properties Enhanced |
|---|---|---|
| Polyurethane | Co-monomer | Improved flexibility |
| Polyamide | Monomer | Increased thermal stability |
属性
CAS 编号 |
127869-52-7 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)pentane-2,4-dione |
InChI |
InChI=1S/C6H10O3/c1-4(8)6(3-7)5(2)9/h6-7H,3H2,1-2H3 |
InChI 键 |
ZXRQBQKGHWBGDN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CO)C(=O)C |
规范 SMILES |
CC(=O)C(CO)C(=O)C |
同义词 |
2,4-Pentanedione, 3-(hydroxymethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















